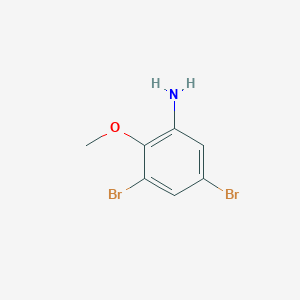

3,5-Dibromo-2-methoxyaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

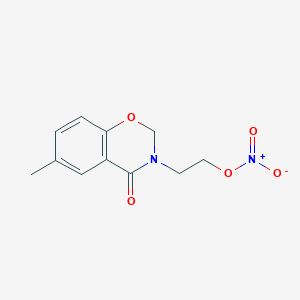

“3,5-Dibromo-2-methoxyaniline” is a chemical compound with the empirical formula C7H8BrNO . It is a solid substance and is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular weight of “3,5-Dibromo-2-methoxyaniline” is 202.05 . The InChI code for this compound is 1S/C7H8BrNO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 .

Physical And Chemical Properties Analysis

“3,5-Dibromo-2-methoxyaniline” is a solid substance . It has a molecular weight of 202.05 . The InChI code for this compound is 1S/C7H8BrNO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 .

Aplicaciones Científicas De Investigación

Solid State Synthesis and Applications

3,5-Dibromo-2-methoxyaniline has been explored in the context of solid-state synthesis. Kapoor et al. (2010) demonstrated its use in the synthesis of ring-substituted aminobenzenesulphonic acids, achieved through treatment with sulfuric acid. This process, involving proton transfer under thermal and microwave irradiations, highlights its potential in solid-state chemical reactions (Kapoor, Kapoor, & Singh, 2010).

Luminescence and Crystal Structure Studies

Tsuchimoto et al. (2016) investigated the structural and luminescence properties of N-(3,5-diXsalicylidene)-2-methoxyaniline crystals. Their findings revealed variations in fluorescence intensity and structural differences based on substitutions, offering insights into its use in material science and photonics (Tsuchimoto et al., 2016).

Chemical Synthesis and Biological Activities

The versatility of 3,5-Dibromo-2-methoxyaniline is also evident in its role in synthesizing compounds with biological activities. Johnson et al. (2022) discussed its use in preparing kinase inhibitors, highlighting its significance in the development of pharmaceuticals targeting various diseases (Johnson et al., 2022).

Polymer Chemistry Applications

In the field of polymer chemistry, MacInnes and Funt (1988) identified its utility in creating soluble conducting polymers. This discovery opens avenues for its application in electronics and materials engineering (MacInnes & Funt, 1988).

Environmental and Industrial Applications

Chaturvedi and Katoch (2020) studied the degradation of methoxyanilines, related to 3,5-Dibromo-2-methoxyaniline, in wastewater treatment. This research is crucial for understanding its environmental impact and potential hazards, particularly in industrial contexts (Chaturvedi & Katoch, 2020).

Safety And Hazards

“3,5-Dibromo-2-methoxyaniline” is classified as harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is recommended to wash with plenty of water . If swallowed, it is advised to rinse the mouth and seek medical attention .

Propiedades

IUPAC Name |

3,5-dibromo-2-methoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVAGSWDFJJJKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50539375 |

Source

|

| Record name | 3,5-Dibromo-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50539375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-2-methoxyaniline | |

CAS RN |

79893-40-6 |

Source

|

| Record name | 3,5-Dibromo-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50539375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

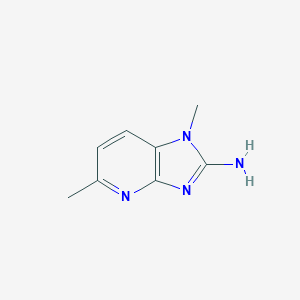

![1-Methylimidazo[4,5-b][1,5]naphthyridin-2-amine](/img/structure/B134704.png)

![(1R,15S,16R)-9,10,26-Trimethoxy-15,31-dimethyl-15-oxido-7,24,34-trioxa-31-aza-15-azoniaoctacyclo[19.10.3.23,6.18,12.118,22.025,33.028,32.016,36]octatriaconta-3(38),4,6(37),8(36),9,11,18(35),19,21,25,27,32-dodecaene](/img/structure/B134707.png)

![2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B134714.png)